molecular formula C14H20O2 B1668098 Butibufen CAS No. 55837-18-8

Butibufen

Cat. No. B1668098
CAS RN: 55837-18-8
M. Wt: 220.31 g/mol
InChI Key: UULSXYSSHHRCQK-UHFFFAOYSA-N
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Description

Butibufen is a non-steroidal anti-inflammatory compound . It is orally active and shows analgesic and antipyretic properties .


Molecular Structure Analysis

The molecular formula of Butibufen is C14H20O2 . The average mass is 220.307 Da, and the monoisotopic mass is 220.146332 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Butibufen include a density of 1.0±0.1 g/cm3, boiling point of 335.1±11.0 °C at 760 mmHg, and vapour pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 65.4±0.3 cm3 and a polar surface area of 37 Å2 .

Scientific Research Applications

  • Analgesic and Anti-inflammatory Effects in Rheumatic Diseases Butibufen, a derivative of p-alcalonic, has been studied for its analgesic and anti-inflammatory effects, particularly in patients with osteoarthritis in the hip joint and knees. A clinical study showed a favorable therapeutic response, indicating its potential for treating rheumatic diseases (Martí-Massó, Honorato, & Martínez, 1974).

  • Inhibition of Ureogenesis in Liver Cells Butibufen has been observed to inhibit urea synthesis in isolated rat hepatocytes. It was found to inhibit carbamoylphosphate synthetase activity and lower ATP concentrations in cells, impacting urea production. This indicates its effect on metabolic processes in the liver (del Prado Míguez, Jordá, & Cabo, 1986).

  • Comparative Efficacy and Safety in Rheumatic Diseases A study compared the efficacy and safety of butibufen with other non-steroidal anti-inflammatory drugs (NSAIDs) in rheumatic diseases. Butibufen demonstrated effectiveness comparable to ibuprofen and phenylbutazone, with a lower ulcerogenicity, suggesting its potential as a safer alternative in the treatment of these conditions (Aparicio, 1977).

  • Effects on Bone Mass in Arthritic Conditions Research on the effect of butibufen on bone mass in rats with adjuvant-induced arthritis revealed that it could prevent osteopenia caused by inflammation and lack of limb use. This suggests butibufen's role in managing bone health in arthritic conditions (Rico et al., 1992).

  • Influence on Enzyme Activity and Lysosomal Stabilization A study investigated butibufen's influence on enzyme activity and lysosomal membrane stabilization. It showed that butibufen could reduce acid phosphatase activity, which may partially contribute to its anti-inflammatory action. The research also highlighted its potential impact on cellular processes (Alamo et al., 1995).

  • associated with butibufen (Castell, Gómez‐Lechón, Miranda, & Morera, 1992).
  • Binding to Human Serum Albumin Research on the binding of non-steroidal anti-inflammatory drugs, including butibufen, to human serum albumin revealed that despite similar chemical structures, the binding parameters of these drugs varied. Butibufen presented distinct binding sites compared to other drugs, highlighting its unique interaction with serum albumin (Montero, Estelrich, & Valls, 1990).

  • Hepatotoxicity Studies A study on the relative hepatotoxicity of ibuprofen, flurbiprofen, and butibufen in cultured hepatocytes showed that butibufen, at high concentrations, could significantly impair gluconeogenesis and inhibit albumin synthesis, suggesting potential hepatotoxic effects (Castell, Larrauri, & Gómez‐Lechón, 1988).

  • Quantitative Determination in Pharmaceutical Forms A high-performance liquid chromatography (HPLC) method for determining butibufen in various pharmaceutical forms was developed. This study is vital for accurate dosage formulation and quality control in the production of butibufen-containing medications (González Tavares et al., 1992).

  • Effect on Porphyrin Biosynthesis Butibufen's impact on porphyrin biosynthesis was studied, revealing its potential influence on specific metabolic pathways. This research contributes to understanding the broader implications of butibufen on metabolic processes (Krijt et al., 2005).

  • Effect on Herbicide Toxicity A study on the toxic effects of butachlor, a herbicide, revealed that butibufen might have implications in environmental and agricultural contexts, particularly concerning aquatic ecotoxicology (Xu et al., 2015).

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULSXYSSHHRCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60682-24-8 (hydrochloride salt)
Record name Butibufen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID201021603, DTXSID60866508
Record name Butibufen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(2-Methylpropyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butibufen

CAS RN

55837-18-8
Record name Butibufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butibufen [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butibufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butibufen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.391
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Record name BUTIBUFEN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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